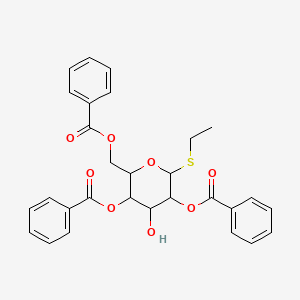
BrettPhos Palladacycle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BrettPhos Palladacycle is a third-generation Buchwald precatalyst, known for its stability and efficiency in various cross-coupling reactions. This compound is characterized by its ability to form C-C, C-N, C-O, C-F, C-CF3, and C-S bonds, making it a versatile tool in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: BrettPhos Palladacycle is synthesized through a series of reactions involving palladium and phosphine ligands. The preparation typically involves the reaction of palladium acetate with a phosphine ligand in the presence of a base. The resulting complex is then purified to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to ensure the stability and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: BrettPhos Palladacycle undergoes various types of reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents include halides, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
BrettPhos Palladacycle has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of BrettPhos Palladacycle involves the formation of an active palladium species that facilitates the cross-coupling reactions. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired products. The phosphine ligand plays a crucial role in stabilizing the palladium center and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
XPhos Palladacycle: Another Buchwald precatalyst with similar applications but different ligand structures.
SPhos Palladacycle: Known for its high reactivity in cross-coupling reactions.
RuPhos Palladacycle: Used in similar applications but with different electronic and steric properties.
Uniqueness of BrettPhos Palladacycle: this compound is unique due to its high stability, lower catalyst loadings, shorter reaction times, and efficient formation of the active catalytic species. These features make it a preferred choice for many synthetic applications .
Propriétés
Formule moléculaire |
C43H63ClNO2PPd |
|---|---|
Poids moléculaire |
798.8 g/mol |
Nom IUPAC |
chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine |
InChI |
InChI=1S/C35H53O2P.C8H10N.ClH.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;9-7-6-8-4-2-1-3-5-8;;/h19-25,27-28H,9-18H2,1-8H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 |
Clé InChI |
IWMMXPNBCHCFCY-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13385261.png)

![(S)-1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-5-pyrazolyl)amino]-4-pyrimidyl]-2(1H)-pyridone](/img/structure/B13385270.png)

![4H-1-Benzopyran-4-one, 3-[[6-deoxy-2,4-bis-O-[(2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-alpha-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-](/img/structure/B13385298.png)

![tert-butyl N-[(E)-[amino-(3-fluoro-4-methylphenyl)methylidene]amino]carbamate](/img/structure/B13385312.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid](/img/structure/B13385313.png)
![Sodium;7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13385323.png)
![(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide](/img/structure/B13385325.png)

![N-(3,3-dimethylbutan-2-yl)-3,3-dimethyl-2-[(1-methylimidazol-2-yl)methylamino]butanamide](/img/structure/B13385327.png)
![2-[2-[2-(2-dodecanoyloxyethoxy)ethoxy]ethoxy]ethyl Dodecanoate](/img/structure/B13385336.png)

